Alosetron-d3 is a deuterium-labeled analog of Alosetron, which is a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolic pathways of Alosetron. The original Alosetron is indicated for the management of severe diarrhea-predominant irritable bowel syndrome in women, highlighting its therapeutic relevance in gastrointestinal disorders .
Source and Classification
Alosetron-d3 is synthesized from Alosetron through processes that incorporate deuterium atoms into its molecular structure. It falls under the classification of small molecules and is categorized as a serotonin 5-HT3 receptor antagonist, similar to its parent compound .
The synthesis of Alosetron-d3 typically involves several key steps:
The molecular formula for Alosetron-d3 is CHDNO, with a molecular weight of approximately 333.83 g/mol. The structure features a complex arrangement typical of serotonin receptor antagonists, including multiple rings and functional groups that facilitate its biological activity.
SMILES Notation:
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C
.Alosetron-d3 can undergo various chemical reactions:
The outcomes of these reactions can lead to various derivatives, including hydroxylated forms or altered pharmacokinetic properties due to the incorporation of deuterium.
Alosetron-d3 operates as a selective antagonist at the serotonin 5-HT3 receptors located in the enteric nervous system of the gastrointestinal tract. By blocking these receptors, it effectively modulates visceral pain and colonic transit while decreasing gastrointestinal secretions. This mechanism helps alleviate symptoms associated with irritable bowel syndrome .
Key chemical properties include:
Alosetron-d3 finds extensive use in scientific research across various fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8